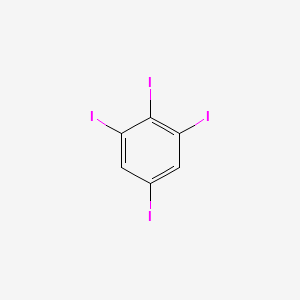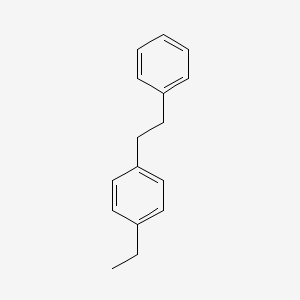
tert-butyl 3-(2-formylphenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-(2-formylphenyl)prop-2-enoate is an organic compound with the molecular formula C14H16O3. It is a derivative of cinnamic acid, where the carboxyl group is esterified with tert-butyl alcohol, and the phenyl ring is substituted with a formyl group at the ortho position. This compound is of interest in organic synthesis and various scientific research applications due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-Butyl 3-(2-formylphenyl)prop-2-enoate can be synthesized through the acylation reaction of 2-formylbenzaldehyde with tert-butyl vinyl ether in the presence of a suitable catalyst . The reaction typically involves the following steps:
Reactants: 2-formylbenzaldehyde and tert-butyl vinyl ether.
Catalyst: A suitable acid catalyst, such as p-toluenesulfonic acid.
Reaction Conditions: The reaction is carried out under reflux conditions, typically at a temperature of around 80-100°C.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of esterification and acylation reactions can be applied on a larger scale using continuous flow reactors and optimized reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 3-(2-formylphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) in acetic acid, and sulfonation with sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 3-(2-carboxyphenyl)prop-2-enoate.
Reduction: 3-(2-hydroxymethylphenyl)prop-2-enoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-(2-formylphenyl)prop-2-enoate has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Wirkmechanismus
The mechanism of action of tert-butyl 3-(2-formylphenyl)prop-2-enoate depends on the specific reactions it undergoes. For example:
Oxidation: The formyl group is converted to a carboxylic acid through the transfer of oxygen atoms from the oxidizing agent.
Reduction: The formyl group is converted to a hydroxymethyl group through the transfer of hydrogen atoms from the reducing agent.
Substitution: The phenyl ring undergoes electrophilic attack by the electrophile, leading to the formation of substituted derivatives.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 3-(2-formylphenyl)prop-2-enoate can be compared with other similar compounds, such as:
tert-Butyl acrylate: Similar ester structure but lacks the formyl group and phenyl ring.
tert-Butyl cinnamate: Similar ester structure with a phenyl ring but lacks the formyl group.
tert-Butyl 3-(4-formylphenyl)prop-2-enoate: Similar structure but with the formyl group at the para position instead of the ortho position.
Eigenschaften
Molekularformel |
C14H16O3 |
|---|---|
Molekulargewicht |
232.27 g/mol |
IUPAC-Name |
tert-butyl 3-(2-formylphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H16O3/c1-14(2,3)17-13(16)9-8-11-6-4-5-7-12(11)10-15/h4-10H,1-3H3 |
InChI-Schlüssel |
AXPDMCJJNSJNCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C=CC1=CC=CC=C1C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


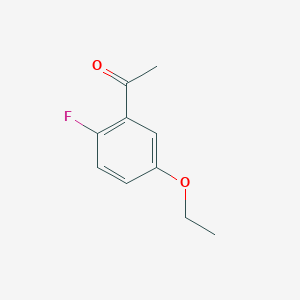
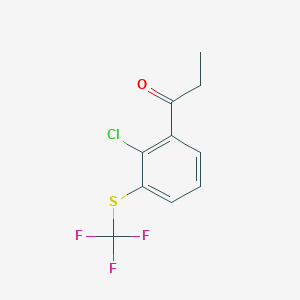
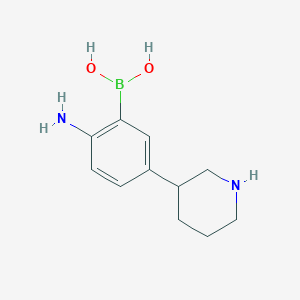

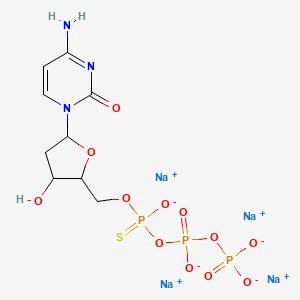
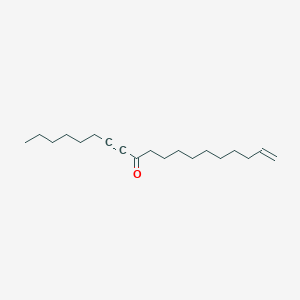
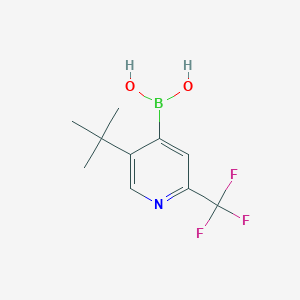
![9-[1,1-Biphenyl]-4-yl-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2-bi-9H-carbazole](/img/structure/B14073623.png)
![[2-Chloro-5-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14073624.png)
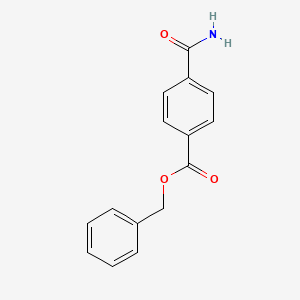

![4-cyclohexyloxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B14073653.png)
